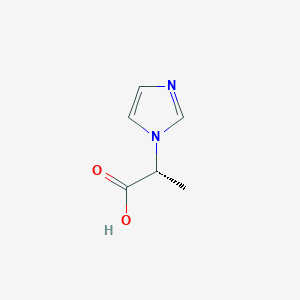

(R)-2-(1-Imidazolyl)propanoic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-imidazol-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWQHFXRVMKCLS-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (R)-2-(1-Imidazolyl)propanoic Acid in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity between the propanoic acid chain and the imidazole (B134444) ring.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, with protons on the imidazole ring appearing in the downfield region due to the ring's aromaticity and the presence of electronegative nitrogen atoms. The protons of the propanoic acid moiety appear further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Imidazole) | ~7.8 - 8.2 | Singlet (s) | N/A |

| H-4 (Imidazole) | ~7.1 - 7.4 | Singlet (s) | N/A |

| H-5 (Imidazole) | ~7.0 - 7.2 | Singlet (s) | N/A |

| H-α (Propanoic) | ~4.5 - 4.8 | Quartet (q) | ~7.2 |

| H-β (CH₃) | ~1.6 - 1.9 | Doublet (d) | ~7.2 |

| COOH | ~11.0 - 13.0 | Broad Singlet (br s) | N/A |

Note: Predicted values are based on data from analogous structures like histidine derivatives and other N-substituted imidazoles. nih.govresearchgate.net Solvent choice (e.g., D₂O, DMSO-d₆) will affect the chemical shifts and the observability of the acidic COOH proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position. The carbons of the imidazole ring resonate in the aromatic region, while the aliphatic carbons of the propanoic acid chain are found upfield. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | ~170 - 175 |

| C-2 (Imidazole) | ~135 - 140 |

| C-4 (Imidazole) | ~125 - 130 |

| C-5 (Imidazole) | ~118 - 122 |

| C-α (Propanoic) | ~55 - 60 |

| C-β (CH₃) | ~18 - 22 |

Note: Predicted values are based on data from analogous structures. docbrown.inforsc.orgbeilstein-journals.org

¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly useful for probing the electronic structure of the imidazole ring. atamanchemicals.com The two nitrogen atoms in the ring have distinct chemical shifts. The chemical shift of N-3 is highly sensitive to the pH of the solution due to protonation, while the shift of N-1, which is bonded to the chiral center, is less affected. caltech.edu This technique can be used to determine the pKa of the imidazole ring and study tautomeric equilibria. atamanchemicals.comcaltech.edu

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key correlation would be a cross-peak between the α-proton and the β-methyl protons of the propanoic acid chain, confirming their connectivity. uvic.ca

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons to which they are attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal (e.g., H-α to C-α, H-β to C-β, and the imidazole protons to their respective ring carbons). science.govuvic.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. While challenging for small, flexible molecules, NOESY can provide information about preferred conformations. In this case, correlations might be observed between the α-proton and the H-2 or H-5 protons of the imidazole ring, depending on the rotational conformation around the C-N bond. science.govnih.gov

Table 3: Expected Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Key Correlation From | Key Correlation To | Information Gained |

|---|---|---|---|

| COSY | H-α | H-β | Confirms propanoic acid chain connectivity. |

| HMQC/HSQC | H-α, H-β, H-2, H-4, H-5 | C-α, C-β, C-2, C-4, C-5 | Assigns protons to their directly attached carbons. |

| HMBC | H-α | C-2, C-5 (Imidazole) | Confirms N-1 linkage to the propanoic acid moiety. |

| HMBC | H-β (CH₃) | C-α, C-2 (Imidazole) | Further confirms connectivity around the chiral center. |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a characteristic "fingerprint" based on its functional groups. docbrown.info

FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorptions corresponding to the carboxylic acid group. A very broad absorption band is expected in the range of 3300-2500 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. docbrown.info A sharp, intense peak around 1725-1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. docbrown.infonih.gov Vibrations associated with the imidazole ring, such as C-N and C=N stretching, appear in the fingerprint region (1600-1000 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak, and the C=O stretch is of medium intensity, the imidazole ring vibrations are often strong and well-defined in the Raman spectrum. acs.orgresearchgate.net This makes Raman spectroscopy particularly useful for characterizing the heterocyclic portion of the molecule. mdpi.com

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Relative Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Weak | Broad (IR) |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Medium | Strong (IR) |

| Imidazole Ring | C=N, C=C stretch | 1600 - 1450 | Strong | Medium-Strong |

| Propanoic Acid | C-H stretch (sp³) | 2990 - 2850 | Medium | Medium |

| Imidazole Ring | C-H stretch (sp²) | 3150 - 3050 | Medium | Medium |

Mass Spectrometry (LC-MS(ESI)) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives. mdpi.com

The molecular formula for this compound is C₆H₈N₂O₂. Its monoisotopic mass is 156.0586 g/mol .

Molecular Ion Peak: In positive ion mode (ESI+), the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 157.0664. rsc.org In negative ion mode (ESI-), the deprotonated molecular ion [M-H]⁻ would be observed at an m/z of approximately 155.0512. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring these masses with high precision.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting pieces. The fragmentation pattern provides evidence for the compound's structure.

A characteristic fragmentation in both positive and negative modes is the loss of a neutral CO₂ molecule (44.01 Da) from the carboxylic acid group, a process known as decarboxylation. docbrown.info

Another common fragmentation involves the cleavage of the bond between the α-carbon and the imidazole ring.

Table 5: Predicted ESI-MS Fragmentation

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Neutral Loss (Da) |

|---|---|---|---|

| 157.07 ([M+H]⁺) | Decarboxylation | 113.06 | 44.01 (CO₂) |

| 157.07 ([M+H]⁺) | Loss of propanoic acid | 69.04 | 88.05 (C₃H₄O₂) |

Chiral Purity Determination Techniques

Since the compound is the specific (R)-enantiomer, it is essential to have a method to confirm its chiral purity and quantify the amount of the (S)-enantiomer present.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for separating enantiomers. researchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Methodology: A racemic standard of 2-(1-Imidazolyl)propanoic acid would first be injected to develop a separation method where two distinct peaks, one for the (R)- and one for the (S)-enantiomer, are observed. Subsequently, the synthesized (R)-enantiomer is analyzed under the same conditions to determine its enantiomeric excess (e.e.). The area of the peak corresponding to the unwanted (S)-enantiomer is compared to the total area of both peaks.

Chiral Stationary Phases: Several types of CSPs can be effective for separating chiral carboxylic acids. These include Pirkle-type columns, derivatized cellulose (B213188) or amylose (B160209) phases, and macrocyclic glycopeptide-based columns (e.g., Chirobiotic T). researchgate.netnih.govmdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) with an acidic modifier (e.g., trifluoroacetic acid), is optimized to achieve the best resolution. mdpi.com

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light by a chiral chromophore. photophysics.com This differential absorption, known as the CD effect, provides information about the absolute configuration of stereocenters, particularly those near the light-absorbing moiety.

In the case of this compound, the imidazole ring acts as the primary chromophore. The chiral center at the C2 position of the propanoic acid chain induces asymmetry in the electronic transitions of the imidazole ring. This results in a characteristic CD spectrum with positive or negative bands, called Cotton effects, at specific wavelengths. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. photophysics.com

While specific CD spectral data for this compound is not extensively published, the principles can be illustrated by related structures. For instance, studies on other chiral molecules containing an N-imidazolyl group have shown that the interaction (exciton coupling) between the imidazole's π-π* transitions and those of another nearby chromophore can produce a strong, split CD spectrum. nih.gov The pattern of this split signal is indicative of the relative orientation of the interacting chromophores, thereby allowing for the assignment of the absolute configuration. nih.gov Furthermore, the protonation state of the imidazole ring, which is sensitive to pH changes, can influence the CD spectrum, a property that has been observed in peptides containing imidazole-like residues. nih.gov By comparing the experimentally obtained CD spectrum of a sample to theoretical calculations or to the spectra of known stereoisomers, the (R) configuration can be unequivocally confirmed.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique provides definitive information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.

For a molecule like this compound, single-crystal X-ray diffraction analysis would yield a detailed map of electron density, from which the exact position of each atom in the crystal lattice can be determined. This allows for the unambiguous assignment of the (R) configuration at the stereocenter without relying on reference compounds.

Similarly, crystal structures of metal complexes involving imidazole-propionic acid derivatives, such as 3,3-Bis(2-imidazolyl)propionic acid, have been thoroughly characterized. acs.orgacs.org These studies provide precise bond lengths and angles for the imidazole and propionic acid moieties within a complex crystal lattice. For instance, the crystal structure of a copper(II) complex with 3,3-Bis(2-imidazolyl)propionic acid was solved in the triclinic system, space group P1̄. acs.org

The data obtained from such an analysis is typically presented in a crystallographic information file (CIF) and includes key parameters as summarized in the table below, illustrated with data from a related compound.

| Parameter | Example Value (for a related Cu(II) complex acs.org) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̄ |

| a (Å) | 7.3322(3) |

| b (Å) | 10.014(1) |

| c (Å) | 11.541(1) |

| α (°) | 113.22(1) |

| β (°) | 91.37(1) |

| γ (°) | 94.51(1) |

| Volume (ų) | 770.8(2) |

| Z (molecules/unit cell) | 2 |

This level of detailed structural information is invaluable, confirming the molecular connectivity and providing the absolute stereochemistry, which is essential for structure-activity relationship studies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) at various levels of theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules like (R)-2-(1-Imidazolyl)propanoic acid. researchgate.netmongoliajol.info DFT methods have become a routine and reliable approach for simulating molecular systems, offering a balance between computational cost and accuracy. scispace.com Various functionals, such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are commonly used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic features. mongoliajol.infomdpi.comnepjol.info These calculations are foundational for understanding intermolecular interactions, such as hydrogen bonding, which are critical in chemical and biological processes. mongoliajol.info

Geometry optimization is a primary step in computational analysis, aiming to find the lowest energy arrangement of atoms in the molecule. For imidazole-containing amino acids, DFT calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles. mdpi.com

Conformational analysis is particularly important for flexible molecules like this compound, which has several rotatable bonds. The potential energy surface (PES) can be scanned by systematically changing dihedral angles (like φ and ψ in amino acid residues) to identify stable conformers (local minima on the PES). nih.gov Studies on similar imidazole-amino acids reveal that the conformational landscape is influenced by factors such as intramolecular hydrogen bonds (e.g., between the imidazole (B134444) N-H and a carbonyl oxygen) and the polarity of the environment. nih.gov Different solvent environments can alter the relative stability of conformers; for instance, a polar solvent like water can stabilize conformations with larger dipole moments. nih.gov For the related imidazole-alanine, a right-handed helical conformation (αR) is often found to be the global minimum in the gas phase, stabilized by intramolecular hydrogen bonds. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Imidazole-Amino Acid Analogs Note: Data presented here are illustrative, based on DFT calculations of similar structures, as specific experimental or calculated values for this compound are not readily available in the cited literature. Parameters correspond to common conformations.

| Parameter | Bond/Angle | Typical Calculated Value (DFT) |

| Bond Lengths (Å) | C-C (aliphatic) | 1.5-1.6 |

| C-N (imidazole ring) | 1.3-1.4 | |

| C=O (carboxyl) | ~1.2 | |

| C-O (carboxyl) | ~1.35 | |

| **Bond Angles (°) ** | C-N-C (imidazole ring) | ~108 |

| O-C-O (carboxyl) | ~125 | |

| Dihedral Angles (°) | φ (Phi) | Variable (-160° to 80°) |

| ψ (Psi) | Variable (-150° to 100°) |

This table is generated based on typical values found in computational studies of amino acids and imidazole derivatives. mdpi.comnih.gov

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netmalayajournal.org For imidazole derivatives, the HOMO is often localized on the imidazole and phenyl rings, while the LUMO can be distributed across the imidazole and adjacent groups, indicating pathways for intramolecular charge transfer. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. researchgate.net It helps predict sites for electrophilic and nucleophilic attack. In a typical MEP map, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as those around oxygen and nitrogen atoms. Blue-colored regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack), often found around acidic hydrogen atoms. researchgate.net For this compound, the MEP would likely show negative potential around the carboxyl oxygen atoms and the N3 nitrogen of the imidazole ring, and positive potential around the carboxylic acid proton.

Table 2: Illustrative FMO Data for Imidazole Derivatives Note: These values are representative examples from studies on related imidazole compounds and serve to illustrate the typical range and interpretation.

| Molecule Type | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Furan-imidazole derivative | -5.28 | -1.27 | 4.01 | malayajournal.org |

| Phenylalanine derivative | -6.81 | -2.60 | 4.21 | mdpi.com |

| AIPA Corrosion Inhibitor | - | - | - | researchgate.net |

The HOMO-LUMO gap provides insight into the molecule's stability and charge transfer characteristics. researchgate.netmdpi.commalayajournal.org

Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.net By calculating these properties for an optimized geometry and comparing them with experimental spectra, researchers can confirm molecular structures and assign spectral bands. mdpi.com For instance, DFT calculations at the B3LYP/LANL2DZ level have been used to confirm the molecular structures of metal complexes of L-carnosine, a dipeptide containing an imidazole ring. mdpi.comresearchgate.net Theoretical predictions of NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of complex experimental spectra. researchgate.net Discrepancies between calculated (in vacuo) and experimental (in solution) data can often be reconciled by including solvent effects in the computational models.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. dergipark.org.trnih.gov Using force fields (like OPLS4), MD simulations can model the movements of atoms in this compound in different environments, such as in aqueous solution or interacting with a biological target. dergipark.org.tr These simulations are powerful for understanding conformational flexibility, solvent interactions, and the dynamic process of molecular recognition, such as a ligand binding to a protein. nih.gov For imidazole-based inhibitors, MD simulations can reveal the stability of the ligand-protein complex and identify key amino acid residues involved in the interaction. researchgate.netdergipark.org.tr

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathway. For example, DFT calculations have been used to shed light on the mechanistic pathways of imidazole synthesis. acs.org In one study, computations revealed an unusual N-to-C sulfonyl migration during the formation of certain imidazole derivatives. acs.org Such mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Prediction of Structure-Reactivity Relationships

Computational chemistry plays a vital role in establishing structure-activity relationships (SAR) and structure-property relationships (SPR). researchgate.netacs.org By calculating various electronic and structural descriptors for a series of related compounds, it is possible to build quantitative models (QSAR/QSPR) that correlate these descriptors with observed biological activity or physical properties. researchgate.net For instance, calculated parameters like HOMO/LUMO energies, dipole moment, and MEP can be used to predict the reactivity of a molecule. researchgate.net In the context of drug design, computational studies on imidazole-derived compounds have helped explain why certain structural features, such as the imidazole ring and a carboxylic acid group, are critical for biological activity. nih.gov These predictive models can significantly accelerate the discovery of new molecules with desired properties by allowing for virtual screening before undertaking synthetic efforts. researchgate.netacs.org

Chemical Reactivity and Derivatization Pathways

Electrophilic and Nucleophilic Reactions on the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack. uobabylon.edu.iqslideshare.net Generally, electrophilic substitution on imidazole occurs at the C4 or C5 positions, as attack at the C2 position leads to a less stable intermediate. uobabylon.edu.iq The presence of the propanoic acid group at the N1 position influences the ring's reactivity.

Electrophilic Substitution: Common electrophilic substitution reactions for the imidazole ring include:

Nitration: Reaction with nitric acid in the presence of sulfuric acid can introduce a nitro group onto the imidazole ring, typically at the 4- or 5-position. uobabylon.edu.iq

Sulfonation: Treatment with fuming sulfuric acid can lead to the corresponding sulfonic acid derivative. uobabylon.edu.iq

Halogenation: Bromination and iodination can be achieved using bromine in chloroform (B151607) or iodine under alkaline conditions, respectively, often resulting in poly-substituted products. uobabylon.edu.iq

The N-substituent of (R)-2-(1-Imidazolyl)propanoic Acid can direct the position of electrophilic attack and modify the reaction conditions required compared to unsubstituted imidazole.

Nucleophilic Substitution: Direct nucleophilic substitution on the imidazole ring is generally difficult and requires activation of the ring, for instance by strong electron-withdrawing groups. thieme-connect.de However, the C2 position is the most likely site for nucleophilic attack if the ring is sufficiently activated. thieme-connect.de Reactions involving metallation of the imidazole ring followed by quenching with an electrophile can also be considered a pathway for functionalization. scribd.com

Functional Group Transformations of the Propanoic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid group of the propanoic acid moiety is readily transformed into a variety of other functional groups, most notably esters and amides. These reactions are fundamental in modifying the molecule's physicochemical properties.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic catalysis or by using a coupling agent. The rate and yield of esterification can be influenced by the structure of the alcohol, the reaction temperature, and the molar ratio of reactants. researchgate.net For example, primary alcohols generally react faster than secondary alcohols. researchgate.net Various esters, such as methyl, ethyl, butyl, tert-butyl, and benzyl (B1604629) esters, can be synthesized. nih.govgoogle.comnih.gov A patent describes a process for the O-alkylation of carboxylic acids, including hetaryl-substituted ones, using organic carbonates. google.com

Amidation: Amide derivatives are synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into an acyl halide or by using a coupling reagent. researchgate.net A one-pot protocol using trimethyl phosphite (B83602) and iodine has been shown to be effective for the chemoselective acylation of amines in the presence of other nucleophiles. researchgate.net This method is broadly applicable to a variety of substrates. researchgate.net The synthesis of amide derivatives of similar molecules, like L-histidine, has been well-documented, proceeding through the formation of an activated intermediate. nih.gov

Table 1: Examples of Functional Group Transformations

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl/Ethyl Ester | researchgate.net |

| tert-Butyl Chloroacetate, K₂CO₃, Ethyl Acetate | tert-Butyl Ester | nih.gov | |

| Benzyl Alcohol, Chloroacetyl Chloride | Benzyl Ester | nih.gov | |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDCI) | Substituted Amide | nih.gov |

| Amine, Trimethyl Phosphite, Iodine | Substituted Amide | researchgate.net |

Stereoselective Transformations and Asymmetric Induction in Reactions

The (R)-stereocenter in this compound is a key feature that can be exploited in stereoselective synthesis. This chiral center can influence the stereochemical outcome of reactions at other parts of the molecule, a phenomenon known as asymmetric induction.

The field of asymmetric synthesis often utilizes chiral starting materials to control the stereochemistry of the final products. nih.govbeilstein-journals.org For instance, in the alkylation of enamines derived from chiral amines, the existing stereocenter can direct the approach of the electrophile, leading to a high degree of stereoselectivity in the newly formed stereocenter. researchgate.net Similarly, the chiral center in this compound can direct reactions such as additions to the imidazole ring or transformations on a derivatized side chain.

The use of chiral auxiliaries is a common strategy in asymmetric synthesis. beilstein-journals.org In this context, this compound itself or its derivatives could potentially serve as a chiral auxiliary to control the stereochemistry of other reactions. The conformation of the molecule, particularly the spatial arrangement of the imidazole and propanoic acid groups, plays a crucial role in determining the extent and sense of asymmetric induction. mdpi.com

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are a powerful tool in diversity-oriented synthesis. rsc.orgresearchgate.net Imidazole-containing compounds are frequently used as substrates or catalysts in MCRs. rsc.orgbeilstein-journals.org

Given its structure, this compound is a prime candidate for participation in MCRs. The amine-like nitrogen of the imidazole ring and the carboxylic acid group can both participate in various MCRs. For example, the Strecker reaction, one of the oldest MCRs, synthesizes α-amino nitriles from an aldehyde, an amine, and a cyanide source. nih.gov The imidazole moiety could potentially act as the amine component.

More complex MCRs, such as the Groebke-Blackburn-Bienaymé reaction, have been used for the asymmetric synthesis of axially chiral imidazo[1,2-a]pyridines, demonstrating the utility of chiral components in achieving high stereoselectivity in MCRs. nih.gov In such a reaction, an aminopyridine, an aldehyde, and an isocyanide react to form the fused imidazole system. nih.gov It is conceivable that derivatives of this compound could be designed to participate in similar transformations, leading to complex and stereochemically rich molecules.

Table 2: Potential Multi-Component Reactions

| MCR Name | Reactant Types | Potential Role of this compound Derivative | Product Type | Reference(s) |

|---|---|---|---|---|

| Strecker Reaction | Aldehyde, Amine, Cyanide | Amine component (via imidazole) | α-Amino nitrile | nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Carboxylic acid component | α-Acylamino carboxamide | researchgate.net |

| Groebke-Blackburn-Bienaymé | 2-Aminoazine, Aldehyde, Isocyanide | Aldehyde or Isocyanide component (after functionalization) | Imidazo[1,2-a]pyridine | nih.gov |

| Yonemitsu-like Reaction | Imidazole derivative, Aldehyde, Active Methylene Compound | Imidazole component | Pyrrolo[1,2-c]imidazole derivatives | beilstein-journals.org |

Coordination Chemistry and Supramolecular Assembly of R 2 1 Imidazolyl Propanoic Acid

(R)-2-(1-Imidazolyl)propanoic acid is a chiral bifunctional molecule that has garnered interest in the field of coordination chemistry. Its structure, featuring a carboxylic acid group and an imidazole (B134444) ring, allows it to act as a versatile ligand for the construction of a wide array of metal-organic complexes, including chiral coordination polymers and metal-organic frameworks (MOFs). The inherent chirality and the presence of both a hard oxygen donor and a borderline nitrogen donor make it a compelling building block for creating complex, functional materials.

Catalysis and Materials Science Applications

Design of Chiral Organocatalysts Incorporating the Imidazole (B134444) and Propanoic Acid Functions

The field of asymmetric organocatalysis leverages small, metal-free organic molecules to catalyze enantioselective transformations, a cornerstone for producing enantiomerically pure compounds for industries like pharmaceuticals. google.com The molecular architecture of (R)-2-(1-Imidazolyl)propanoic acid contains the essential functional groups for designing a bifunctional organocatalyst.

The molecule integrates two key catalytic moieties:

The Imidazole Ring: This heterocyclic system can function as a hydrogen bond acceptor or a general base. Imidazole and its derivatives are important structural motifs in a wide array of functional molecules used in catalysis. rsc.org

The Propanoic Acid Group: The carboxylic acid can act as a Brønsted acid or a hydrogen bond donor, capable of activating electrophiles.

The strategic placement of these groups around a fixed chiral center allows for the creation of a well-defined chiral environment. In a hypothetical catalytic cycle, the carboxylic acid could activate a substrate (e.g., an electrophile) via hydrogen bonding, while the imidazole ring simultaneously positions a nucleophile, with the (R)-stereocenter dictating the facial selectivity of the attack. This cooperative action is a hallmark of many effective organocatalysts, such as chiral β-amino acids used in Michael additions. mdpi.com The design principle relies on the pre-organization of substrates within the catalyst's chiral pocket to achieve high levels of stereocontrol.

Table 1: Potential Bifunctional Roles of this compound in Organocatalysis

| Functional Group | Potential Catalytic Role | Mode of Substrate Activation |

|---|---|---|

| Carboxylic Acid | Brønsted Acid / H-bond Donor | Protonation or H-bonding with electrophiles (e.g., imines, enones) |

| Imidazole Nitrogen | Lewis Base / H-bond Acceptor | Deprotonation or orientation of nucleophiles |

Ligand Application in Transition Metal Catalysis (e.g., Cu-catalyzed C-N coupling reactions)

The formation of carbon-nitrogen (C-N) bonds is fundamental in organic synthesis, particularly for creating pharmaceuticals and materials containing N-arylheterocycles. rhhz.net Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, have become an attractive and cost-effective method for this purpose. nih.gov The efficiency and scope of these reactions are heavily dependent on the ligand coordinated to the copper center. sioc-journal.cnbeilstein-journals.org

This compound is an ideal candidate for a chiral N,O-bidentate ligand. It can chelate to a metal center, such as Copper(I) or Copper(II), through one of the nitrogen atoms of the imidazole ring and the oxygen atom of the deprotonated carboxylate group. This chelation forms a stable five-membered ring with the metal, which can enhance the catalyst's stability and reactivity. rhhz.net

In the context of a Cu-catalyzed C-N coupling reaction between an aryl halide and a nitrogen nucleophile, the ligand's role is multifaceted:

Solubilization and Stabilization: The ligand helps to solubilize the copper salt in organic solvents and stabilizes the catalytically active species.

Modulation of Reactivity: The electronic properties of the ligand influence the redox potential of the copper center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

Enantioselective Control: Crucially, the inherent chirality of the (R)-enantiomer can create an asymmetric coordination sphere around the copper atom. This chirality can be transferred during the coupling process, potentially leading to the formation of atropisomeric products or resolving racemic mixtures of chiral nucleophiles or electrophiles in an enantioselective manner. Recent advances have highlighted the power of chiral ligands in achieving asymmetric copper-catalyzed couplings. beilstein-journals.org

Table 2: Application Profile in Cu-Catalyzed C-N Coupling

| Feature of Ligand | Role in Catalysis | Example Reaction |

|---|---|---|

| N,O-Bidentate Chelation | Forms stable metal-ligand complex | N-Arylation of imidazoles rhhz.net |

| Imidazole Moiety | Strong coordination to copper | Ullmann Condensation |

| Carboxylate Group | Anionic donor, enhances stability | Coupling of aryl halides with amines nih.gov |

Exploration in Functional Materials (e.g., chiral liquid crystals, optical materials, polymers)

The development of new functional materials is driven by the need for components with specific, tunable properties. The chirality and molecular structure of this compound make it a promising building block for several classes of advanced materials.

Chiral Liquid Crystals: Liquid crystals (LCs) are states of matter with properties between those of conventional liquids and solid crystals. Chiral liquid crystals are of particular interest for display technologies and photonics. Chirality is often introduced by adding a chiral dopant to a non-chiral (nematic) LC host. The chiral molecule induces a helical twist in the nematic phase, creating a chiral nematic (N*) or cholesteric phase. sigmaaldrich.com this compound, or its ester derivatives, possesses the necessary attributes—a rigid core (imidazole ring) and a chiral center—to act as an effective chiral dopant. The synthesis of novel LC materials often relies on incorporating chiral subunits, such as 3-aryl-3-hydroxypropanoic esters, to induce desired mesophase behaviors. irb.hr

Optical Materials: Materials with nonlinear optical (NLO) properties are critical for applications in telecommunications and optical computing. The imidazole ring is a known chromophore that has been incorporated into molecules designed for optical applications. rsc.org By functionalizing the chiral backbone of this compound, it is possible to create non-centrosymmetric materials, a key requirement for second-order NLO activity.

Chiral Polymers: Incorporating this compound as a monomer into a polymer chain can create chiral polymers with unique properties. Such polymers could be used as chiral stationary phases in chromatography for enantiomeric separations or as materials with specific chiroptical responses (e.g., circular dichroism).

Table 3: Potential Applications of this compound in Materials Science

| Material Type | Relevant Molecular Feature(s) | Potential Application |

|---|---|---|

| Chiral Liquid Crystals | Chirality, rigid imidazole ring | Chiral dopant for inducing helical phases sigmaaldrich.com |

| Optical Materials | Imidazole ring (chromophore), non-centrosymmetric potential | Second-order nonlinear optics rsc.org |

Role as a Versatile Chiral Building Block in Advanced Organic Synthesis

In modern organic synthesis, particularly for the preparation of complex molecules like active pharmaceutical ingredients (APIs), the use of chiral building blocks is a highly efficient strategy. cymitquimica.com A chiral building block is a relatively simple, enantiomerically pure molecule that can be incorporated into a larger target molecule, thereby installing a specific stereocenter without the need for a late-stage asymmetric reaction or chiral resolution.

This compound is cataloged as a chiral building block and serves this purpose excellently due to its multiple functional handles. bldpharm.combldpharm.com

The Carboxylic Acid: This group is highly versatile for synthetic transformations. It can be readily converted into esters, amides, acid chlorides, or reduced to a primary alcohol. These transformations allow for the covalent attachment of the molecule to various other fragments.

The Imidazole Ring: The nucleophilic nitrogen atom (N-3) can be alkylated or acylated, providing another point for modification. The ring itself is a key pharmacophore in many drugs and a valuable coordinating group in metallo-organic structures. The synthesis of substituted imidazoles is of strategic importance for this reason. rsc.orgbeilstein-journals.org

The (R)-Stereocenter: The pre-defined stereochemistry at the C2 position of the propanoic acid chain is the molecule's most valuable feature as a building block. It allows synthetic chemists to construct a specific enantiomer of a target molecule with confidence. For example, it could serve as a key precursor in the synthesis of chiral APIs like the aldosterone (B195564) synthase inhibitor Osilodrostat, which features a pyrrolo[1,2-c]imidazole core. beilstein-journals.org

The combination of these features in a single, readily available molecule makes this compound a powerful tool for diversity-oriented synthesis and the construction of complex, stereochemically defined molecular architectures.

Table 4: Synthetic Versatility of this compound

| Functional Group | Possible Synthetic Transformations | Resulting Functionality |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation (e.g., with amines), Reduction (e.g., with LiAlH₄), Conversion to acyl chloride (e.g., with SOCl₂) | Ester, Amide, Primary Alcohol, Acyl Halide |

| Imidazole Ring | N-Alkylation, N-Arylation, Metal Coordination | Substituted Imidazole, Metallo-organic complex |

Biochemical and Biological Research Contexts

Investigation of Biosynthetic and Degradative Pathways of Imidazole-Containing Carboxylic Acids

The study of (R)-2-(1-Imidazolyl)propanoic acid is often contextualized within the well-established metabolic pathways of histidine, a prominent imidazole-containing amino acid. wikipedia.orgresearchgate.net The degradation of L-histidine in many organisms provides a framework for understanding the potential enzymatic transformations that imidazolepropanoic acid isomers might undergo. wikipedia.orgontosight.ai This pathway involves several key enzymes and intermediates, offering parallels for research into related synthetic compounds.

The major pathway for histidine degradation begins with the deamination of L-histidine by histidine ammonia-lyase (histidase) to form urocanic acid. wikipedia.orgwikipedia.org A deficiency in this enzyme leads to histidinemia, a metabolic disorder characterized by elevated levels of histidine. wikipedia.org The subsequent step, catalyzed by urocanase, involves the hydration of urocanate to 4-imidazolone-5-propionate. wikipedia.orgwikipedia.org This is followed by the action of imidazolonepropionate hydrolase, which converts 4-imidazolone-5-propionate to N-formiminoglutamate. wikipedia.orgontosight.ai Finally, the formimino group is transferred to tetrahydrofolate, yielding glutamate, which can enter central metabolic pathways like the citric acid cycle. wikipedia.orgnih.gov

This multi-step enzymatic cascade highlights the diverse chemical transformations that the imidazole (B134444) ring and its side chains can undergo in a biological setting. The enzymes involved in this pathway are subject to regulation, for instance, by the availability of amino acids in bacteria like Bacillus subtilis. asm.org Understanding these natural pathways provides a foundation for hypothesizing how a synthetic analogue like this compound might be metabolized or how it could interact with these enzymes.

The enzymes of the histidine degradation pathway are prime candidates for studying the potential biotransformations of imidazolepropanoic acid isomers. Key enzymes in this context include urocanase and imidazolonepropionate hydrolase.

Urocanase (Urocanate Hydratase): This enzyme catalyzes the addition of a water molecule to the double bond of urocanate, converting it to 4-imidazolone-5-propionate. wikipedia.orgontosight.ai The mechanism is notable for its use of NAD+ as a catalytic electrophile, rather than as a redox cofactor. wikipedia.orgyoutube.com The NAD+ molecule attaches to the urocanate, facilitating a rearrangement that allows for the addition of water. wikipedia.org The crystal structure of urocanase from Pseudomonas putida reveals a homodimeric structure with each subunit containing a NAD+-binding domain and a larger core domain that accommodates the substrate. nih.gov The active site is located in a cavity where the substrate, NAD+, and water molecules are sequestered. nih.gov Studies have shown that urocanase can be inhibited by substrate analogues, such as 2-methylurocanate, which suggests that other imidazole-containing compounds could also interact with the active site. nih.gov

Imidazolonepropionate Hydrolase: This enzyme is responsible for the hydrolysis of the imidazolone (B8795221) ring of 4-imidazolone-5-propionate to yield N-formiminoglutamate. ontosight.aiuniprot.org This step is crucial for opening the imidazole ring and allowing for its further degradation. The activity of this enzyme is essential for the complete catabolism of histidine. ontosight.ai

The table below summarizes the key enzymes in the histidine degradation pathway that are relevant to the study of imidazolepropanoic acid isomers.

| Enzyme | Gene (in some bacteria) | EC Number | Function | Cofactor |

| Histidine ammonia-lyase | hutH | 4.3.1.3 | Deaminates L-histidine to urocanic acid. wikipedia.orgresearchgate.net | MIO |

| Urocanase | hutU | 4.2.1.49 | Hydrates urocanate to 4-imidazolone-5-propionate. wikipedia.orgexpasy.orgebi.ac.uk | NAD+ |

| Imidazolonepropionate hydrolase | hutI | 3.5.2.7 | Hydrolyzes 4-imidazolone-5-propionate to N-formiminoglutamate. ontosight.aiuniprot.org | - |

The imidazole ring, a key feature of this compound, plays a fundamental role in biological catalysis, primarily through the side chain of the amino acid histidine. nih.govplos.orgnih.gov The pKa of the imidazole nitrogen is close to neutral, allowing it to act as both a proton donor and acceptor at physiological pH. nih.gov This property is crucial for the catalytic activity of many enzymes. nih.govajrconline.org

In enzymatic reactions, the imidazole group can participate in:

Acid-base catalysis: The protonated imidazole can act as a general acid, while the unprotonated form can act as a general base. nih.gov

Nucleophilic catalysis: The lone pair of electrons on one of the nitrogen atoms can act as a nucleophile, attacking electrophilic centers in substrates. nih.gov

The imidazole moiety is a common feature in the active sites of enzymes and is also found in other biologically important molecules like purines. plos.orgnih.gov However, the biosynthetic pathways for the imidazole rings of histidine and purines are distinct, suggesting a convergent evolution of this important functional group. plos.orgnih.gov The catalytic versatility of the imidazole ring makes it a privileged structure in medicinal chemistry and a key component in the design of enzyme inhibitors and other bioactive molecules. ajrconline.org

In Vitro Ligand-Binding Studies with Model Biomolecules

The potential for this compound to interact with biological macromolecules can be explored through in vitro ligand-binding studies. Such studies are crucial for understanding the compound's mechanism of action and for identifying potential biological targets. Imidazole derivatives have been the subject of numerous studies investigating their binding to enzymes and receptors. acs.orgacs.orgmdpi.com

For example, various imidazole-based compounds have been synthesized and evaluated for their ability to inhibit enzymes like p38 MAP kinase and sirtuins. acs.orgnih.gov Molecular docking studies are often employed to predict the binding modes and affinities of these compounds within the active sites of their target proteins. acs.orgmdpi.comnih.gov These computational approaches can guide the design of more potent and selective inhibitors.

In vitro assays are then used to experimentally validate the predictions from docking studies. For instance, the inhibitory activity of novel imidazole derivatives against p38 MAP kinase has been determined, with some compounds showing significant potency. acs.org Similarly, the ability of imidazole derivatives to inhibit sirtuins has been evaluated in vitro. nih.gov The binding of imidazole-containing compounds to various biomolecules is often driven by interactions such as hydrogen bonding and hydrophobic interactions. acs.org

The table below provides examples of in vitro studies on imidazole derivatives, highlighting the types of biomolecules they target and the observed effects.

| Imidazole Derivative Class | Target Biomolecule | In Vitro Assay/Study | Key Finding |

| N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amides | p38 MAP kinase | Molecular docking and in vitro enzyme inhibition assay. acs.org | Compound AA6 showed the highest docking score and inhibitory activity. acs.org |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazol-4-yl) acetate | Sirtuins | Molecular docking and in vitro enzyme inhibition assay. nih.gov | The compound demonstrated a strong inhibitory effect on nuclear sirtuins in NSCLC cell lines. nih.gov |

| Imidazolyl-methanones | SARS-CoV-2 Mpro | Molecular docking and binding affinity analysis. mdpi.com | Compound C10 exhibited the highest binding affinity to the main protease. mdpi.com |

| Indolyl-derived 4H-imidazoles | Acetylcholinesterase (AChE) | Molecular docking and in vitro cytotoxicity assay. mdpi.com | A lead compound showed high binding energy to AChE and low cytotoxicity. mdpi.com |

Use as a Chemical Probe to Investigate Biochemical Mechanisms

Chemical probes are small molecules used to study and manipulate biological systems. frontiersin.org The unique properties of the imidazole ring make it a valuable component in the design of such probes. rsc.orgnih.govrsc.org Imidazole-based probes have been developed for various applications, including sensing pH and detecting specific ions or molecules. nih.govrsc.orgacs.org

For instance, histidine, with its imidazole side chain, has been utilized as a ¹H NMR probe for measuring intracellular pH. nih.gov The chemical shift of a specific proton on the imidazole ring is sensitive to pH changes, allowing for real-time monitoring of cellular pH. nih.gov Other imidazole-containing compounds have been developed as fluorescent probes. rsc.orgrsc.orgacs.org These probes can exhibit changes in their fluorescence properties upon binding to a target analyte, such as a specific metal ion or a nitroaromatic compound. rsc.orgrsc.org This allows for the sensitive and selective detection of the target in various samples, including biological systems. rsc.org

Furthermore, imidazole scaffolds can be incorporated into activity-based probes, which are designed to covalently modify the active site of a target enzyme. frontiersin.org These probes can be used to identify the targets of drug-like molecules and to profile enzyme activity in complex biological samples. frontiersin.org The modular synthesis of such probes allows for the rapid generation of diverse probe libraries for screening against various proteins of interest. frontiersin.org

The development of chemical probes based on the imidazole scaffold is an active area of research with applications in fundamental biology and drug discovery. The potential for this compound to be used as or incorporated into a chemical probe would depend on its specific chemical and physical properties and its interactions with biological systems.

Q & A

Q. What are the recommended synthetic routes for (R)-2-(1-Imidazolyl)propanoic Acid, and how can reaction conditions be optimized?

The synthesis of imidazole-containing propanoic acid derivatives often involves nucleophilic substitution or coupling reactions. For example, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid was synthesized via a Michael addition between methimazole and propiolic acid derivatives under basic conditions (e.g., DABCO catalysis) . For this compound, enantioselective synthesis may require chiral catalysts or resolution techniques. Optimization should focus on controlling reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and protecting group strategies for the carboxylic acid moiety to prevent side reactions. Post-synthesis purification via recrystallization or chiral HPLC is critical to isolate the (R)-enantiomer .

Q. How should this compound be stored to ensure stability during experimental workflows?

Imidazole derivatives are hygroscopic and sensitive to oxidation. Storage at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) is recommended to prevent degradation . Pre-weighed aliquots in sealed vials reduce repeated freeze-thaw cycles. For aqueous solutions, buffering at pH 4–6 (using acetate or phosphate buffers) enhances stability .

Q. What analytical techniques are most effective for characterizing the enantiomeric purity of this compound?

Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) and polar mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) is widely used. Complementary methods include circular dichroism (CD) spectroscopy to confirm optical activity and NMR with chiral shift reagents (e.g., Eu(hfc)₃) . Mass spectrometry (HRMS) validates molecular weight and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Discrepancies may arise from variations in cell membrane permeability, off-target interactions, or assay pH affecting ionization. To address this:

- Perform dose-response curves in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Use isotopic labeling (e.g., ¹⁴C-carboxylic acid) to track compound uptake and metabolism .

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. What computational strategies can predict the interaction of this compound with biological targets like enzymes or receptors?

Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled structures of imidazole-binding proteins (e.g., histidine decarboxylase) can identify binding pockets. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound's tautomeric forms and charge distribution. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties in vivo?

The (R)-enantiomer may exhibit distinct absorption and metabolism due to chiral recognition by transporters (e.g., OATPs) and enzymes (e.g., CYP450 isoforms). To evaluate:

- Conduct pharmacokinetic studies in rodent models, comparing plasma half-life (t₁/₂), AUC, and clearance rates between (R)- and (S)-enantiomers.

- Use LC-MS/MS to quantify metabolites, particularly imidazole ring oxidation products .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to improve yield and sustainability .

- Data Reproducibility : Report detailed reaction conditions (e.g., stirring rate, catalyst loading) and purity thresholds (≥95% by HPLC) .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., iodopropane derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.